3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide
Description
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core
Properties
IUPAC Name |
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-11(13)16)14(19)17-12-7-9(18(20)21)3-4-10(12)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFLFYQPQSYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 2-chloroaniline to introduce the nitro group at the 5-position.
Chlorination: Chlorination of the nitrated compound to introduce the chloro group at the 2-position.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzamide ring.
Amidation: Formation of the benzamide by reacting the substituted aniline with 3-chlorobenzoyl chloride under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Reduction: Formation of 3-chloro-N-(2-chloro-5-aminophenyl)-4-methoxybenzamide.
Oxidation: Formation of 3-chloro-N-(2-chloro-5-nitrophenyl)-4-hydroxybenzamide.
Scientific Research Applications
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
- 3-chloro-N-(2-chloro-5-nitrophenyl)-4-ethoxybenzamide
- 3-chloro-N-(2-chloro-5-nitrophenyl)-4-hydroxybenzamide
Uniqueness
3-chloro-N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry and drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
